

Application Notes and Protocols for TVB-3166 in In Vivo Animal Studies

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B10799404

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Introduction

TVB-3166 is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of palmitate.[1][2][3] Upregulation of FASN is a common feature in many human cancers and is associated with tumor progression, metastasis, and poor prognosis.[3][4] Inhibition of FASN by **TVB-3166** has been shown to induce apoptosis in tumor cells, disrupt essential signaling pathways, and inhibit tumor growth in various preclinical animal models, making it a promising candidate for cancer therapy.[1][3][4] These application notes provide detailed protocols for the formulation and administration of **TVB-3166** for in vivo animal studies, particularly in the context of xenograft tumor models.

Mechanism of Action

TVB-3166 exerts its anti-tumor effects by inhibiting FASN, which leads to a depletion of palmitate and downstream lipid products essential for cancer cell proliferation and survival.[4] This disruption of lipid metabolism has several downstream consequences, including the alteration of cell membrane composition, particularly lipid rafts, and the inhibition of critical oncogenic signaling pathways such as PI3K-AKT-mTOR and β -catenin.[1][4] The inhibition of these pathways ultimately leads to decreased expression of oncogenic effectors like c-Myc, cell cycle arrest, and apoptosis in tumor cells.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of **TVB-3166** in various preclinical models.

Table 1: In Vitro Potency of **TVB-3166**

Assay Type	IC50 Value	Cell Line/Target	Reference
Biochemical FASN Assay	42 nM	Cell-free	[1] [2]
Cellular Palmitate Synthesis	81 nM	-	[2]
Cell Viability	0.10 μ M	CALU-6	[5]
SARS-CoV-2-mNG Infection	11 nM (EC50)	-	

Table 2: In Vivo Efficacy of **TVB-3166** in Xenograft Models

Tumor Model	Animal Model	TVB-3166 Dose	Administration Route	Key Findings	Reference
Non-Small-Cell Lung Cancer (NSCLC) PDX	-	-	Oral	87% mean Tumor Growth Inhibition (TGI)	[6]
NSCLC PDX	-	-	Oral	49% and 55% tumor regression in 2 of 3 tumors	[6]
Ovarian Cancer (OVCAR-8)	BALB/c-nude mice	-	Oral Gavage	Dose-dependent tumor growth inhibition	[1][6]
Pancreatic Cancer (PANC-1)	BALB/c-nude mice	-	Oral Gavage	Dose-dependent tumor growth inhibition	[1]
Colorectal Cancer (CRC) Cell Lines	-	0.2 μ M (in vitro)	-	Varied sensitivity to FASN inhibition	[7]
Murine Hepatitis Virus (MHV-S) Infection	A/J mice	30 mg/kg	Oral Gavage	Promoted survival in a lethal infection model	

Experimental Protocols

Protocol 1: Formulation of TVB-3166 for Oral Gavage in Mice

This protocol describes the preparation of a 5 mg/mL **TVB-3166** solution in corn oil for oral administration in mice.

Materials:

- **TVB-3166** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath at 37°C

Procedure:

- Weigh the required amount of **TVB-3166** powder.
- To the vial containing **TVB-3166**, add a volume of DMSO equivalent to 10% of the final desired volume.
- Briefly vortex the mixture to dissolve the **TVB-3166** in DMSO.
- Gently warm the solution in a 37°C water bath to aid dissolution.
- Add corn oil to reach the final desired volume (to make a 5 mg/mL solution).
- Vortex the solution thoroughly to ensure a homogenous suspension.
- The formulation should be prepared fresh before each administration.

Note: An alternative formulation for a **TVB-3166** analog, TVB-3664, has been described as 30% PEG400 in water.

Protocol 2: Subcutaneous Xenograft Tumor Model in Mice

This protocol outlines the establishment of a subcutaneous xenograft tumor model and subsequent treatment with **TVB-3166**.

Materials:

- Cancer cell line of interest (e.g., PANC-1, OVCAR-8)
- Female BALB/c-nude mice (4-6 weeks old)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer and Trypan blue
- 1-cc syringes with 27- or 30-gauge needles
- Digital calipers
- **TVB-3166** formulation (from Protocol 1)
- Vehicle control (e.g., 10% DMSO in corn oil)

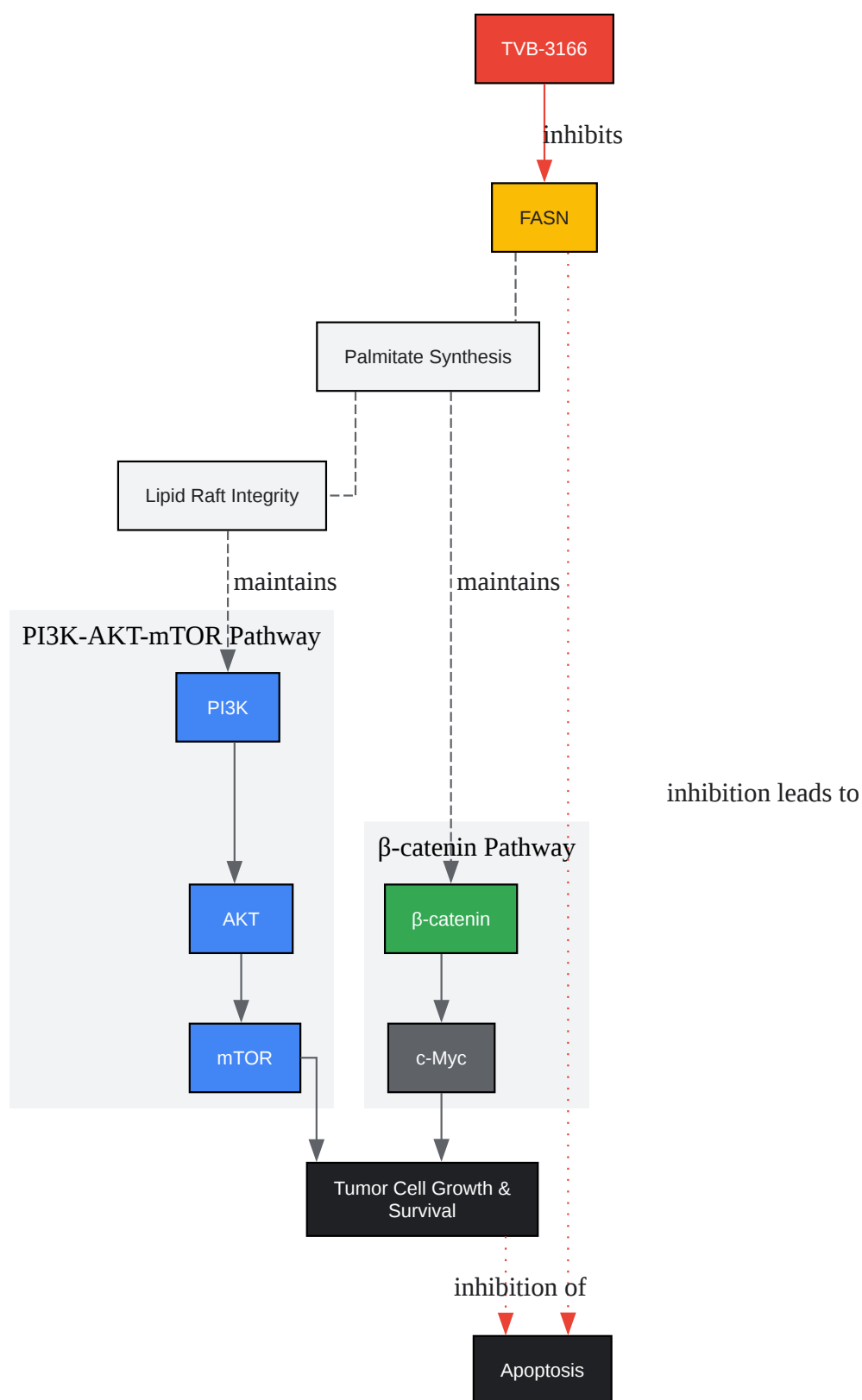
Procedure:

- Cell Preparation:
 - Culture cancer cells in complete medium until they reach 70-80% confluency.
 - Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
 - Perform a cell count using a hemocytometer and assess viability with Trypan blue.

- Adjust the cell concentration for injection (e.g., 5×10^6 cells in 0.1 mL).
- Tumor Cell Implantation:
 - Acclimatize mice for 3-5 days upon arrival.
 - Inject the cell suspension subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly.
 - Calculate tumor volume using the formula: $V = (\text{width})^2 \times \text{length} \times 0.5$.[\[1\]](#)
 - When the mean tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=10 per group).[\[1\]](#)
- Drug Administration:
 - Administer **TVB-3166** (e.g., 30 mg/kg) or the vehicle control daily via oral gavage.
 - Monitor the body weight of the mice regularly as an indicator of toxicity. Doses up to 100 mg/kg have been shown to be well-tolerated with minimal to no body weight loss.[\[6\]](#)
- Study Termination and Analysis:
 - Continue treatment for the specified duration.
 - The study can be terminated 6 hours after the final dose for pharmacodynamic analysis.[\[1\]](#)
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizations

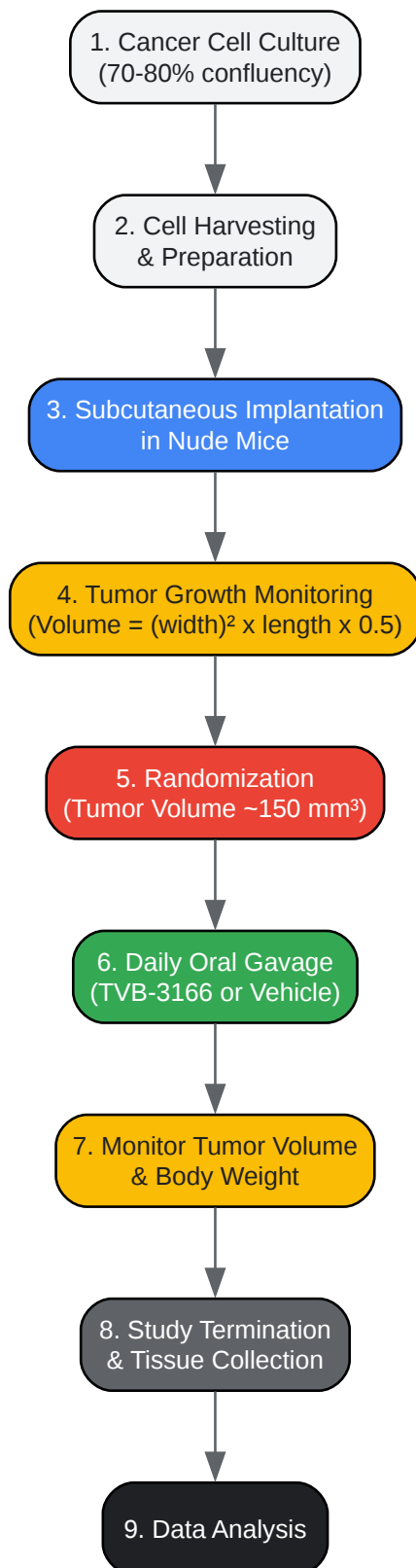
Signaling Pathways Affected by TVB-3166



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Caption: Mechanism of action of **TVB-3166**.

Experimental Workflow for In Vivo Xenograft Study



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Caption: Workflow for a xenograft tumor model study.

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References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. sagimet.com [sagimet.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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